

Spectroscopic Characterization of 7-Bromoquinolin-5-ol: A Technical Guide

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Compound of Interest

Compound Name: 7-Bromoquinolin-5-ol

Cat. No.: B566692

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Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of **7-bromoquinolin-5-ol**. As a key heterocyclic scaffold, the precise elucidation of its chemical structure is paramount for its application in medicinal chemistry and materials science. This document outlines the theoretical basis and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy (^1H and ^{13}C), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) for the unambiguous identification and characterization of this compound. Detailed experimental protocols are provided, alongside an in-depth analysis of predicted spectral data. This guide is intended for researchers, scientists, and professionals in drug development who require a robust understanding of the structural and electronic properties of **7-bromoquinolin-5-ol**.

Introduction: The Significance of 7-Bromoquinolin-5-ol

Quinoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the backbone of numerous synthetic and natural products with significant biological activities. The introduction of a bromine atom and a hydroxyl group at specific positions on the quinoline ring, as in **7-bromoquinolin-5-ol**, can profoundly influence its physicochemical properties and biological interactions. The precise positions of these substituents are critical for the molecule's intended function, making unambiguous structural confirmation essential.

Spectroscopic techniques are the cornerstone of modern chemical analysis, providing detailed information about a molecule's structure, connectivity, and functional groups. This guide will delve into the three primary spectroscopic methods used to characterize **7-bromoquinolin-5-ol**, offering both the "how" and the "why" behind the analytical choices.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms, primarily hydrogen (^1H NMR) and carbon (^{13}C NMR).

Predicted ^1H NMR Spectral Data

The ^1H NMR spectrum of **7-bromoquinolin-5-ol** is expected to exhibit distinct signals for each of the aromatic protons and the hydroxyl proton. The chemical shifts are influenced by the electron-donating and -withdrawing effects of the substituents and the nitrogen atom in the quinoline ring.

Table 1: Predicted ^1H NMR Data for **7-Bromoquinolin-5-ol**

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Predicted Coupling Constant (J, Hz)
H-2	8.5 - 8.7	dd	J = 4.5, 1.5
H-3	7.3 - 7.5	dd	J = 8.5, 4.5
H-4	8.8 - 9.0	dd	J = 8.5, 1.5
H-6	7.0 - 7.2	d	J = 2.0
H-8	7.6 - 7.8	d	J = 2.0
5-OH	9.5 - 10.5	s (broad)	-

Note: Predicted values are based on established principles of NMR spectroscopy and analysis of similar quinoline derivatives. Actual experimental values may vary depending on the solvent and other experimental conditions.

Interpretation of the ^1H NMR Spectrum:

- The protons on the pyridine ring (H-2, H-3, H-4) are expected to be the most downfield due to the electron-withdrawing effect of the nitrogen atom.
- The hydroxyl proton (5-OH) is predicted to be a broad singlet, and its chemical shift can be highly dependent on the solvent and concentration.
- The protons on the benzene ring (H-6, H-8) will show chemical shifts influenced by the hydroxyl and bromo substituents.

Predicted ^{13}C NMR Spectral Data

The proton-decoupled ^{13}C NMR spectrum will provide information on the number of unique carbon atoms and their electronic environments.

Table 2: Predicted ^{13}C NMR Data for **7-Bromoquinolin-5-ol**

Carbon Assignment	Predicted Chemical Shift (δ , ppm)
C-2	148 - 152
C-3	121 - 125
C-4	135 - 139
C-4a	140 - 144
C-5	150 - 154
C-6	110 - 114
C-7	115 - 119
C-8	118 - 122
C-8a	128 - 132

Note: These are estimated values. The carbon attached to the hydroxyl group (C-5) and the carbon attached to the bromine atom (C-7) will have their chemical shifts significantly influenced by these substituents.

Experimental Protocol for NMR Spectroscopy

A self-validating NMR experiment relies on meticulous sample preparation and instrument setup.

Sample Preparation:

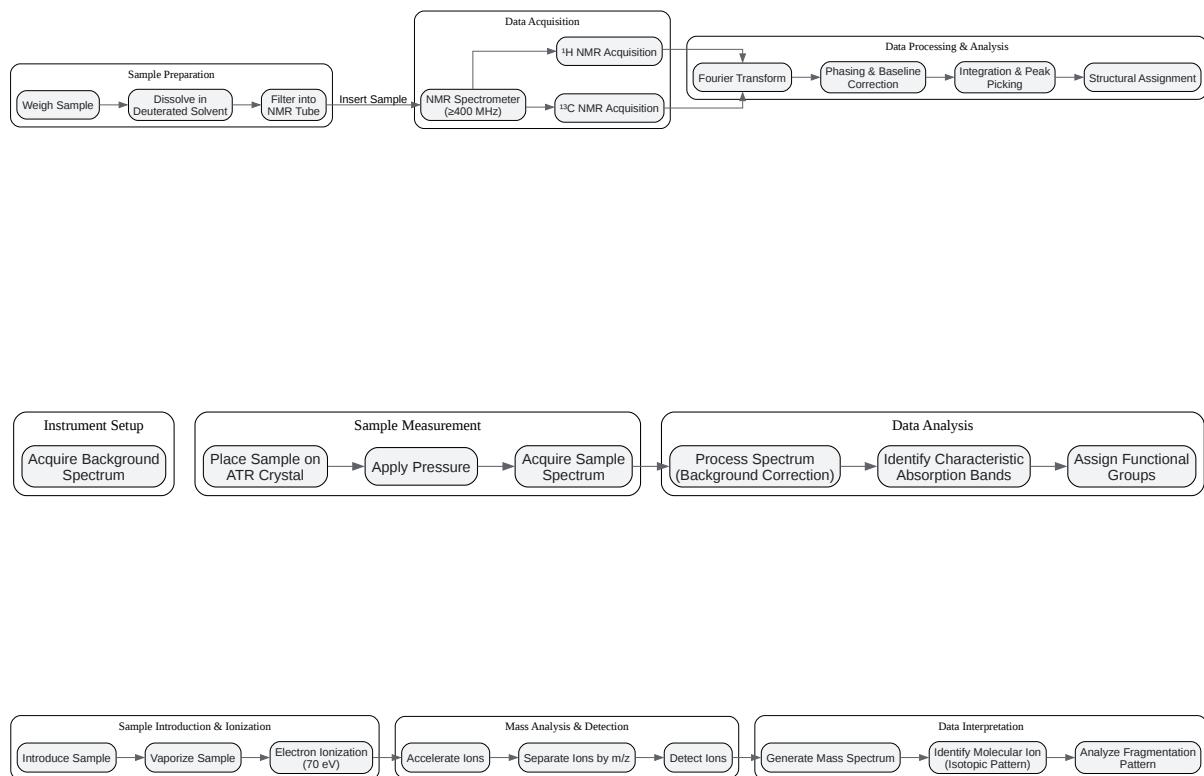
- Weighing: Accurately weigh 5-10 mg of **7-bromoquinolin-5-ol** for ^1H NMR and 20-50 mg for ^{13}C NMR.
- Solvent Selection: Choose a suitable deuterated solvent in which the sample is fully soluble (e.g., DMSO-d₆, CDCl₃).^[1] The choice of solvent is critical as it can influence chemical shifts.^[2]
- Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.
- Filtration: To ensure a homogeneous solution free of particulate matter, which can degrade spectral quality, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a 5 mm NMR tube.^[3]
- Final Volume: Adjust the final volume in the NMR tube to a height of about 4-5 cm.^{[1][4]}

Instrumental Parameters:

- Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal signal dispersion.
- ^1H NMR Acquisition:
 - Pulse Sequence: A standard single-pulse sequence.
 - Number of Scans: 16-64 scans are typically sufficient.
 - Relaxation Delay: A delay of 1-2 seconds between pulses ensures full relaxation of the protons.
- ^{13}C NMR Acquisition:

- Pulse Sequence: A standard proton-decoupled pulse sequence.
- Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance of ^{13}C .
- Relaxation Delay: A longer relaxation delay of 2-5 seconds is often necessary.

NMR Workflow Diagram



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